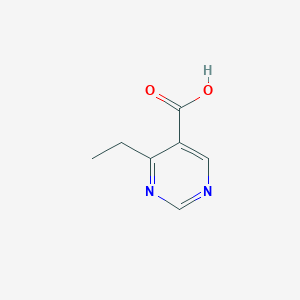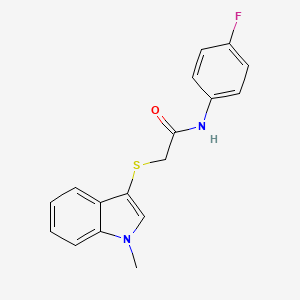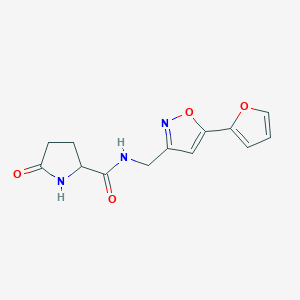
4-(2-Morpholinoethoxy)-3,5-dichlorophenylboronic acid, pinacol ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Morpholinoethoxy)-3,5-dichlorophenylboronic acid, pinacol ester is a chemical compound with the molecular formula C18H26BCl2NO4. It is used for research purposes. Phenylboronic acid, pinacol ester, also known as boronate ester, is generally used in metal-catalyzed C-C bond formation reactions like Suzuki–Miyaura reaction .
Molecular Structure Analysis
The InChI code for this compound is 1S/C18H26BCl2NO4/c1-17(2)18(3,4)26-19(25-17)13-11-14(20)16(15(21)12-13)24-10-7-22-5-8-23-9-6-22/h11-12H,5-10H2,1-4H3 . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
The molecular weight of this compound is 402.13. Other physical and chemical properties are not mentioned in the search results.Wissenschaftliche Forschungsanwendungen
Cross-Coupling Reactions
One significant application of boronic acid pinacol esters is in cross-coupling reactions, a cornerstone in organic synthesis. For instance, palladium-catalyzed cross-coupling reactions utilizing bis(pinacolato)diboron with 1-alkenyl halides or triflates have facilitated the synthesis of unsymmetrical 1,3-dienes via a borylation-coupling sequence. This process is notable for its high yields and complete retention of the configuration of the double bonds, demonstrating the utility of boronic esters in synthesizing complex organic structures with precise stereochemistry (Takagi et al., 2002).
Radiolabeling for PET Imaging
Boronic acid pinacol esters have also been employed in the [18F]fluorination of biorelevant scaffolds synthesized through multicomponent reactions (MCR). This application is crucial in the development of radiotracers for positron emission tomography (PET) imaging, highlighting the compound's role in advancing diagnostic imaging techniques. The versatility in tolerating various functional groups and arenes underlines its significance in synthesizing a wide range of radiolabeled molecules (Clemente et al., 2017).
Organic Synthesis and Molecular Imaging
Further, the synthesis of 3-Pyridylboronic acid and its pinacol ester for use in Suzuki coupling to prepare complex molecules such as 3-Pyridin-3-ylquinoline showcases the compound's role in creating biologically active structures. Such methodologies offer pathways to synthesizing a broad array of chemical entities for pharmaceutical development and other applications (Li et al., 2005).
Phosphorescence Studies
Interestingly, simple arylboronic esters, akin to the compound of interest, exhibit long-lived room-temperature phosphorescence. This discovery opens up potential applications in the development of new materials for organic electronics and photonics. The phosphorescence properties of these molecules, which challenge the traditional requirement for heavy atoms for efficient phosphorescence, suggest their utility in designing novel luminescent materials (Shoji et al., 2017).
Catalysis
In catalysis, boronic acid pinacol esters are pivotal in heterogeneously catalyzed synthesis, allowing for the direct creation of diverse boronic ester derivatives. This aspect is crucial for developing pharmaceuticals and organic materials, showcasing the compound's versatility in facilitating chemical transformations (Pandarus et al., 2014).
Safety and Hazards
In case of exposure, it is recommended to move out of the dangerous area. If inhaled, remove the victim to fresh air. In severe cases or if symptoms persist, seek medical attention. In case of skin contact, immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. If irritation persists, seek medical attention .
Wirkmechanismus
Target of Action
Boronic acid pinacol esters, such as “4-(2-Morpholinoethoxy)-3,5-dichlorophenylboronic acid, pinacol ester”, are generally used in metal-catalyzed carbon-carbon bond formation reactions like the Suzuki–Miyaura reaction . The primary targets of these reactions are organic compounds that can form carbon-carbon bonds with the boronic acid pinacol ester .
Mode of Action
In the Suzuki–Miyaura reaction, the boronic acid pinacol ester interacts with its targets through a palladium-catalyzed cross-coupling reaction . This reaction forms a new carbon-carbon bond between the boronic acid pinacol ester and the target organic compound .
Biochemical Pathways
The Suzuki–Miyaura reaction is a key step in many synthetic pathways used to create complex organic compounds . The formation of a new carbon-carbon bond can lead to significant changes in the structure and properties of the resulting compound .
Result of Action
The result of the action of “this compound” would be the formation of a new organic compound through a carbon-carbon bond-forming reaction . The specific molecular and cellular effects would depend on the nature of the resulting compound.
Action Environment
The action, efficacy, and stability of “this compound” can be influenced by various environmental factors. These might include the presence of a suitable catalyst (such as palladium for the Suzuki–Miyaura reaction), the temperature and pH of the reaction environment, and the presence of other reactive species .
Eigenschaften
IUPAC Name |
4-[2-[2,6-dichloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26BCl2NO4/c1-17(2)18(3,4)26-19(25-17)13-11-14(20)16(15(21)12-13)24-10-7-22-5-8-23-9-6-22/h11-12H,5-10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKVUERTVGUEFAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)Cl)OCCN3CCOCC3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26BCl2NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-pentyl-1-[4-(piperidin-1-ylsulfonyl)phenyl]-1H-imidazole-4-carboxamide](/img/structure/B2637347.png)


![N-(benzo[c][1,2,5]thiadiazol-4-yl)thiophene-3-carboxamide](/img/structure/B2637356.png)
![3-[4-(5-Fluoro-3-methylpyridine-2-carbonyl)piperazin-1-yl]-1,2-benzothiazole](/img/structure/B2637358.png)


![2-(4-formyl-2,6-dimethylphenoxy)-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2637362.png)
![6-Cyclopropyl-2-[[1-(4-methyl-2-phenyl-1,3-thiazole-5-carbonyl)azetidin-3-yl]methyl]pyridazin-3-one](/img/structure/B2637363.png)
![2-[(3As,7aS)-1,2,3,3a,5,6,7,7a-octahydropyrrolo[3,2-b]pyridin-4-yl]ethanol](/img/structure/B2637365.png)

![Tert-butyl N-[1-(2H-tetrazol-5-yl)propan-2-yl]carbamate](/img/structure/B2637367.png)
![1-Azabicyclo[3.3.1]nonan-3-one;hydrochloride](/img/structure/B2637368.png)

